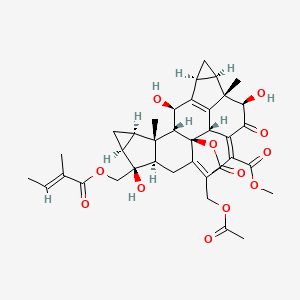

Sarglaroids F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H44O12 |

|---|---|

Molecular Weight |

692.7 g/mol |

IUPAC Name |

[(1R,2R,8R,9S,10S,12R,13S,14R,15R,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,15,21-trihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C38H44O12/c1-8-14(2)32(43)49-13-37(46)22-10-21(22)35(5)23(37)11-20-18(12-48-16(4)39)34(45)50-38(20)27-24(15(3)33(44)47-7)29(41)31(42)36(6)19-9-17(19)25(26(27)36)28(40)30(35)38/h8,17,19,21-23,27-28,30-31,40,42,46H,9-13H2,1-7H3/b14-8+,24-15-/t17-,19+,21+,22-,23+,27-,28-,30-,31-,35-,36-,37-,38+/m0/s1 |

InChI Key |

MBHBGSJWPJCPCJ-RAKJYXNUSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3[C@H](C6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)O)COC(=O)C)C)O |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3C(C6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)O)COC(=O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Salidroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a prominent bioactive phenylpropanoid glycoside, is a key constituent isolated primarily from the roots of Rhodiola rosea L. and other species of the Rhodiola genus.[1] It has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anti-apoptotic, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of Salidroside. Additionally, it delves into a key signaling pathway modulated by this compound, offering insights for researchers in drug discovery and development.

Chemical Structure and Identification

Salidroside is structurally characterized as the β-D-glucopyranoside of tyrosol.[3] The glucose moiety is linked to the primary alcohol group of tyrosol, a phenylethanoid.

Molecular Formula: C₁₄H₂₀O₇[1][4]

IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol[5]

CAS Number: 10338-51-9[1][4][6]

SMILES: C1=CC(=CC=C1CCO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[5]

InChI: InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Salidroside is presented in the table below, providing a valuable resource for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 300.3 g/mol | [1][4] |

| Melting Point | 159-160 °C | [7] |

| Solubility | DMSO: 60 mg/mL (199.8 mM) Water: 60 mg/mL (199.8 mM) Ethanol: 4 mg/mL (13.32 mM) PBS (pH 7.2): 10 mg/mL | [2][8] |

| Optical Rotation | [α]D²⁰ = -30.6° (c=1, MeOH) | |

| ¹H NMR (CD₃OD, 400 MHz) | δ 7.05 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 4.33 (d, J=7.6 Hz, 1H), 3.99-3.92 (m, 1H), 3.87 (dd, J=12.0, 2.0 Hz, 1H), 3.72-3.65 (m, 2H), 3.38-3.20 (m, 4H), 2.84 (t, J=7.0 Hz, 2H) | [9] |

| ¹³C NMR (CD₃OD, 100 MHz) | δ 156.9, 131.0, 130.4, 116.2, 104.5, 78.0, 77.8, 75.2, 71.7, 71.5, 62.7, 36.6 | [10] |

| Mass Spectrometry | LC-MS/MS (Negative Ion Mode): Precursor ion [M-H]⁻ at m/z 299.0, producing fragment ions at m/z 118.8 and 179.0. | [11] |

Experimental Protocols

Synthesis of Salidroside

A common method for the chemical synthesis of Salidroside involves the glycosylation of tyrosol. The following protocol is adapted from a patented method:

-

Protection of Tyrosol: The phenolic hydroxyl group of tyrosol is first protected with an acyl group (e.g., benzoyl chloride) in the presence of a base like triethylamine in a suitable solvent such as ethyl acetate. The protected tyrosol is then purified.[10]

-

Glycosylation Reaction: The protected tyrosol (glycosylation acceptor) is reacted with a glycosylation donor such as penta-O-acetyl-β-D-glucopyranose in the presence of a Lewis acid catalyst (e.g., anhydrous ZnCl₂) in a dry, non-polar solvent like toluene. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a set period (e.g., 1.5 hours).[10]

-

Work-up and Purification of the Intermediate: After the reaction, the mixture is filtered and washed with saturated sodium bicarbonate and brine solutions. The organic layer is dried and concentrated to yield the acetylated Salidroside derivative. This intermediate can be purified by recrystallization.[10]

-

Deprotection: The acyl and acetyl protecting groups are removed by treatment with a base, such as potassium carbonate in methanol, under alkaline conditions.[10]

-

Final Purification: The final product, Salidroside, is purified through recrystallization or column chromatography to yield a high-purity compound.[10]

Isolation of Salidroside from Rhodiola rosea

The extraction and isolation of Salidroside from its natural source generally involves the following steps:

-

Plant Material Preparation: Dried and powdered roots of Rhodiola rosea are used as the starting material.[12]

-

Extraction: The powdered material is extracted with a suitable solvent. Ethanol or methanol are commonly used due to their efficiency in extracting Salidroside. Methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.[12]

-

Filtration and Concentration: The crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a concentrated extract.

-

Purification: The concentrated extract is subjected to further purification using chromatographic techniques. This often involves column chromatography on silica gel or other stationary phases, with a gradient elution system of solvents like chloroform and methanol to separate Salidroside from other constituents.

High-Performance Liquid Chromatography (HPLC) Analysis of Salidroside

HPLC is a standard method for the quantitative analysis of Salidroside. A typical protocol is as follows:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]

-

Mobile Phase: A mixture of methanol and water is commonly used. For instance, an isocratic elution with methanol-water (20:80, v/v) can be effective.[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of 223 nm or 275 nm.[13]

-

Quantification: A calibration curve is generated using standard solutions of pure Salidroside at different concentrations to quantify the amount of Salidroside in a sample.

Signaling Pathway Modulation

Salidroside has been shown to exert its biological effects by modulating various signaling pathways. One of the key pathways it influences is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. In the context of cancer cells, Salidroside has been demonstrated to inhibit this pathway.

Caption: Inhibitory effect of Salidroside on the PI3K/Akt/mTOR signaling pathway.

In several studies, Salidroside treatment has been shown to decrease the phosphorylation levels of key proteins in this pathway, including PI3K, Akt, and mTOR.[3][14] This inhibition leads to downstream effects such as the induction of apoptosis and the suppression of cell proliferation in cancer cells.[3][14] The ability of Salidroside to modulate this fundamental cellular pathway underscores its potential as a therapeutic agent in oncology and other diseases where this pathway is dysregulated.

Conclusion

Salidroside stands out as a natural compound with a well-defined chemical structure and a diverse range of biological activities. This guide provides essential technical information for researchers and professionals engaged in the study of Salidroside, from its fundamental chemical properties to its complex interactions with cellular signaling pathways. The detailed experimental protocols and compiled data serve as a practical resource to facilitate further research and development of Salidroside-based therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of autophagy by salidroside through the AMPK-mTOR pathway protects vascular endothelial cells from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Salidroside | 10338-51-9 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102304157A - Salidroside chemical synthesis method for industrialization - Google Patents [patents.google.com]

- 11. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The process of extracting salidroside from Rhodiola rosea root extract. [greenskybio.com]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

Salidroside: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salidroside, a phenylethanoid glycoside, is a prominent bioactive compound primarily derived from plants of the Rhodiola genus. Initially identified in 1968, it has since been the subject of extensive research due to its diverse pharmacological activities. This document provides a detailed technical overview of the discovery of salidroside, its natural distribution, and the experimental methodologies for its isolation and quantification. Furthermore, it elucidates the molecular signaling pathways through which salidroside exerts its biological effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Discovery and Initial Characterization

Salidroside was first isolated from the roots of Rhodiola rosea and was initially named rhodioloside. A pilot study conducted by Aksenova et al. in 1968 on healthy volunteers demonstrated that a small dose of salidroside could enhance attention in cognitive tests, marking the beginning of scientific interest in its therapeutic potential.[1]

Natural Sources and Quantitative Analysis

Salidroside is predominantly found in various species of the Rhodiola genus, with its concentration varying significantly depending on the species, the part of the plant, geographical location, and harvesting time.[1][2] The rhizomes and roots are generally the most concentrated sources of this compound.[2]

Quantitative Data on Salidroside Content

The following tables summarize the quantitative data on salidroside content in different Rhodiola species and plant parts, compiled from various analytical studies.

Table 1: Salidroside Content in Various Rhodiola Species

| Rhodiola Species | Salidroside Content (mg/g of dry weight) | Reference(s) |

| R. algida | 31.3 | [1][2] |

| R. sacra | 6.34 - 15.95 | |

| R. crenulata | 3.8 - 15.6 | [1] |

| R. rosea | 1.3 - 11.1 | [3] |

| R. juparensis | 6.4 | [1][2] |

| R. kirilowii | 0.28 - 2.68 | |

| R. coccinea | - | |

| R. quadrifida | - | |

| R. sinuate | 0.2 |

Table 2: Salidroside Content in Different Parts of Rhodiola crenulata

| Plant Part | Salidroside Content (mg/g) | Reference(s) |

| Petal | 35.00 | [1][2] |

| Root | 18.89 | [1][2] |

| Stem | 1.59 | [1][2] |

Experimental Protocols

The extraction, purification, and quantification of salidroside are critical steps for research and development. A variety of methods have been developed and optimized for these purposes.

Extraction Protocols

4.1.1 Solvent Extraction

This is a conventional and widely used method for extracting salidroside.

-

Objective: To extract salidroside from dried Rhodiola plant material.

-

Materials:

-

Dried and powdered Rhodiola root or rhizome.

-

80% ethanol.

-

Reflux apparatus or shaker.

-

Filter paper.

-

Rotary evaporator.

-

-

Methodology:

-

Weigh a specific amount of powdered Rhodiola material.

-

Add a defined volume of 80% ethanol (e.g., a 1:6 solid-to-liquid ratio).[4]

-

Extract the mixture for a specified duration (e.g., 2 hours) using a reflux apparatus or a shaker at a controlled temperature.[4]

-

Repeat the extraction process twice more with fresh solvent.[4]

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude salidroside extract.

-

4.1.2 Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient extraction method compared to conventional solvent extraction.

-

Objective: To rapidly extract salidroside from Rhodiola material using microwave energy.

-

Materials:

-

Dried and finely pulverized Rhodiola crenulata roots.

-

60% aqueous ethanol.

-

Microwave extraction system.

-

-

Methodology:

-

Place a precise amount of powdered Rhodiola material (e.g., 2g) into the extraction vessel.[5]

-

Add 100 mL of 60% aqueous ethanol.[5]

-

Set the extraction temperature to 90°C and the extraction time to 20 minutes in the microwave system.[2][5]

-

After extraction, cool the mixture and filter to separate the extract.

-

The resulting extract can then be used for purification and analysis.

-

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a common technique for purifying salidroside from crude extracts.

-

Objective: To purify salidroside from a crude extract using silica gel chromatography.

-

Materials:

-

Crude salidroside extract.

-

Silica gel (200-300 mesh).

-

Glass chromatography column.

-

Solvent system (e.g., chloroform and methanol).

-

Fraction collector.

-

-

Methodology:

-

Prepare a slurry of silica gel in the initial, less polar eluting solvent.

-

Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.

-

Begin elution with a solvent of low polarity (e.g., 100% chloroform) to remove non-polar impurities.[6]

-

Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., a mixture of chloroform and methanol at a 4:1 ratio).[6]

-

Collect fractions of the eluate using a fraction collector.

-

Analyze the collected fractions for the presence and purity of salidroside using a suitable analytical method like HPLC.

-

Combine the pure fractions and evaporate the solvent to obtain purified salidroside.

-

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the precise quantification of salidroside.

-

Objective: To determine the concentration of salidroside in an extract.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

-

-

Mobile Phase:

-

A mixture of methanol and water (e.g., 20:80 v/v).[7]

-

-

Methodology:

-

Prepare a standard stock solution of pure salidroside of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Set the detection wavelength to 223 nm.[7]

-

Inject the calibration standards and the sample extract into the HPLC system.

-

Record the peak areas of salidroside in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of salidroside in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Salidroside exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms and a typical experimental workflow for salidroside analysis.

Experimental Workflow for Salidroside Analysis

Caption: Experimental workflow for the extraction, purification, and analysis of salidroside.

Salidroside Regulation of the NF-κB Signaling Pathway

Salidroside has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can suppress the activation of TLR4 (Toll-like receptor 4), which in turn prevents the phosphorylation and degradation of IκBα (inhibitor of kappa B alpha). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Salidroside's inhibitory effect on the TLR4/NF-κB signaling pathway.

Salidroside Modulation of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often aberrantly activated in various cancers. Salidroside has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, thereby preventing the dimerization and nuclear translocation of STAT3.[8][9] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[8]

Caption: Salidroside's inhibition of the JAK2/STAT3 signaling pathway.

Salidroside Activation of the AMPK/SIRT1 Signaling Pathway

Salidroside can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular energy homeostasis and stress resistance. Activation of this pathway by salidroside can lead to various beneficial effects, including improved mitochondrial function and reduced oxidative stress.[10][11]

Caption: Salidroside's activation of the AMPK/SIRT1 signaling pathway.

Conclusion

Salidroside stands out as a natural compound with significant therapeutic promise. This guide has provided a comprehensive technical overview of its discovery, natural abundance, and the methodologies for its study. The elucidation of its interactions with key signaling pathways, such as NF-κB, JAK2/STAT3, and AMPK/SIRT1, offers a solid foundation for further research into its mechanisms of action and the development of novel therapeutic strategies. The presented data and protocols are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on the extraction process for salidroside and p-tyrosol in Rhodiola crenulata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer effect of salidroside on colon cancer through inhibiting JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salidroside reduces renal cell carcinoma proliferation by inhibiting JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salidroside alleviates oxidative stress in dry eye disease by activating autophagy through AMPK-Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Isolating Nature's Adaptogen: A Technical Guide to the Purification of Salidroside from Rhodiola rosea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a potent phenylpropanoid glycoside derived from the hardy perennial plant Rhodiola rosea, stands as a compound of significant interest within the pharmaceutical and nutraceutical industries. Renowned for its adaptogenic properties, salidroside exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1][2][3][4] The growing demand for high-purity salidroside necessitates robust and efficient methods for its isolation and purification. This technical guide provides a comprehensive overview of the core methodologies employed in the extraction and purification of salidroside from Rhodiola rosea, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this endeavor.

Extraction of Salidroside: A Comparative Overview

The initial and critical step in obtaining salidroside is its extraction from the rhizomes of Rhodiola rosea. Various techniques have been developed, each with its own set of advantages and limitations. The choice of method often depends on factors such as desired yield, purity, cost-effectiveness, and environmental impact.

Conventional and Advanced Extraction Techniques

A range of methods from traditional solvent-based extractions to more modern, technologically advanced approaches are utilized for salidroside isolation. These include:

-

Solvent Extraction: A fundamental and widely used method due to its simplicity and low cost.[1]

-

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to faster extraction times and often higher yields.[1]

-

Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[1]

-

Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as the solvent, often in combination with a modifier like methanol, to extract the target compound.[1][5][6][7]

Quantitative Comparison of Extraction Methods

The efficiency of different extraction methods can be evaluated based on the yield of salidroside obtained. The following table summarizes quantitative data from various studies, providing a comparative perspective.

| Extraction Method | Solvent/Modifier | Temperature (°C) | Pressure (bar) | Duration | Salidroside Yield/Content | Reference |

| Water Extraction | Water | Boiling | - | 3 x 2 h | 1.0339% | [1] |

| Alcohol Extraction | 80% Ethanol | - | - | - | 5.72% | [1] |

| Optimized Ethanol Extraction | 25% Ethanol | 50 | - | 3-5 min | 0.80 ± 0.02% | [8][9] |

| Flash Extraction | - | - | - | 40 s | 3.83 ± 0.12% | [1] |

| Supercritical CO2 Extraction | Methanol (80%) | 70 | 295.49 | - | 16.17 mg/g | [6] |

| Supercritical CO2 Extraction | Methanol (88%) | 65 | 316 | 90 min | 2.05 g/kg (for lotaustralin) | [5] |

| Ethanolic Maceration (70%) | 70% Ethanol | - | - | - | 145.94 mg/100g | [10] |

| Accelerated Solvent Extraction (ASE) | 85% Methanol | - | - | - | 185.14 mg/100g | [10] |

Purification Strategies for High-Purity Salidroside

Following extraction, the crude extract contains a mixture of compounds, including salidroside, rosavins, and other phenolics. Therefore, a purification step is essential to isolate salidroside to the desired level of purity.

Chromatographic and Crystallization Techniques

The most common and effective methods for salidroside purification are:

-

Macroporous Resin Adsorption Chromatography: A widely used technique for the separation and purification of natural products. It offers high adsorption capacity and can be regenerated for repeated use.[11][12][13]

-

Crystallization: A method used to obtain highly pure crystalline salidroside from a concentrated solution.[11][14]

Quantitative Outcomes of Purification Processes

The success of a purification protocol is measured by the final purity and the overall recovery of the target compound.

| Purification Method | Resin Type | Elution Solvent | Purity Achieved | Overall Recovery | Reference |

| Two-step Adsorption Chromatography | HPD-200 | - | 92.21% | 48.82% | [11][12] |

| Crystallization (from 92.21% product) | - | - | 99.00% | - | [11][12] |

| Macroporous Resin (from extract) | AB-8, D-101, HZ-816 | 60-80% Ethanol | - | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key extraction and purification experiments.

Protocol 1: Optimized Solvent Extraction of Salidroside

This protocol is based on the optimization study for antioxidant activity.[8][9]

-

Material Preparation: Dry Rhodiola rosea rhizomes are pulverized to a fine powder.

-

Extraction:

-

Mix the powdered rhizomes with 25% ethanol at a solvent-to-solid ratio of 15:1 (v/w).

-

Maintain the extraction temperature at 50°C.

-

Continuously stir the mixture for a duration of 3-5 minutes.

-

-

Filtration: Separate the extract from the solid residue by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Two-Step Macroporous Resin Chromatography for Salidroside Purification

This protocol describes a method to achieve high-purity salidroside.[11][12]

-

Resin Preparation: Pre-treat HPD-200 macroporous resin by soaking in ethanol and then washing with deionized water until neutral.

-

Column Packing: Pack a glass column with the prepared HPD-200 resin.

-

Adsorption (Step 1):

-

Dissolve the crude Rhodiola rosea extract in deionized water.

-

Load the solution onto the prepared column at a specified flow rate.

-

Wash the column with deionized water to remove impurities.

-

-

Desorption (Step 1):

-

Elute the adsorbed compounds with an appropriate concentration of ethanol.

-

Collect the eluate containing salidroside.

-

-

Adsorption (Step 2):

-

Dilute the eluate from the first step and load it onto a second HPD-200 column.

-

-

Desorption (Step 2):

-

Elute the column with a gradient of ethanol to obtain a fraction enriched in salidroside.

-

-

Concentration and Drying: Concentrate the enriched fraction under vacuum and dry to yield a product with a salidroside content of approximately 92.21%.[11][12]

Protocol 3: Crystallization of Salidroside

This protocol is for obtaining highly pure salidroside crystals.[11][12]

-

Dissolution: Dissolve the 92.21% pure salidroside product in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water).

-

Cooling: Slowly cool the saturated solution to induce crystallization.

-

Isolation: Collect the formed lamellar crystals by filtration.

-

Drying: Dry the crystals under vacuum to obtain salidroside with a purity of 99.00%.[11][12]

Visualization of Workflows and Pathways

Diagrams illustrating the experimental workflows and the biosynthetic pathway of salidroside provide a clear visual representation of the processes.

Caption: General experimental workflow for the isolation and purification of Salidroside.

Caption: Biosynthetic pathway of Salidroside in Rhodiola rosea.[2][16]

Analytical Methods for Quantification

Accurate quantification of salidroside is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the determination of salidroside.

HPLC Method Parameters

A typical reversed-phase HPLC method for salidroside analysis involves:

-

Column: C18 column (e.g., Nova-Pak C18, Spherisorb C18).[17][18]

-

Mobile Phase: A mixture of methanol and water, or acetonitrile and water.[17][18][19]

-

Detection: UV detection at approximately 223-225 nm or 245 nm.[17][18]

-

Quantification: Based on a standard curve generated from a salidroside reference standard.

More sensitive and specific methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also employed, particularly for pharmacokinetic studies.[19][20]

Conclusion

The isolation and purification of salidroside from Rhodiola rosea is a multi-step process that has been significantly optimized through various extraction and purification techniques. While traditional solvent extraction remains a viable option, advanced methods like supercritical CO2 extraction offer higher efficiency and environmental benefits. Macroporous resin chromatography has proven to be a robust and scalable method for purification, capable of yielding high-purity salidroside, which can be further refined through crystallization. The selection of the most appropriate methodology will depend on the specific research or production goals, balancing factors such as yield, purity, cost, and scalability. This guide provides the foundational knowledge and detailed protocols to empower researchers and professionals in the effective isolation of this valuable natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Salidroside - Wikipedia [en.wikipedia.org]

- 3. Pharmacological effects of salidroside on central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Preparative purification of salidroside from Rhodiola rosea by two-step adsorption chromatography on resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN103288895A - Preparation method for extracting salidroside from Rhodiola rosea - Google Patents [patents.google.com]

- 14. The process of extracting salidroside from Rhodiola rosea root extract. [greenskybio.com]

- 15. CN104173416A - Method for extracting salidroside from rhodiola rosea - Google Patents [patents.google.com]

- 16. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Quantitative determination of salidroside in rat plasma by on-line solid-phase extraction integrated with high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathways of Salidroside in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Salidroside, a phenylethanoid glycoside primarily found in plants of the Rhodiola genus, has garnered significant scientific interest for its diverse pharmacological activities, including adaptogenic, anti-fatigue, and neuroprotective properties.[1][2] The increasing demand for salidroside has spurred research into its biosynthesis, aiming to secure a sustainable supply through metabolic engineering and synthetic biology approaches. This document provides a comprehensive technical overview of the elucidated biosynthetic pathways of salidroside in plants, focusing on the enzymatic steps from the precursor L-tyrosine to the final product. It includes quantitative data on metabolite accumulation, detailed experimental methodologies, and visual representations of the biochemical routes.

Core Biosynthesis Pathways of Salidroside

The biosynthesis of salidroside originates from the aromatic amino acid L-tyrosine. Research has identified two primary pathways for the conversion of tyrosine to the key intermediate, tyrosol, which is subsequently glycosylated to form salidroside.

The Tyrosine Decarboxylase (TyDC) Dependent Pathway

An earlier proposed pathway involves a three-step enzymatic conversion of tyrosine to tyrosol.[3] This pathway is initiated by the decarboxylation of tyrosine.

-

Decarboxylation: Tyrosine is converted to tyramine by the enzyme Tyrosine Decarboxylase (TyDC) .[4][5] This enzyme plays a crucial regulatory role at the entry point of the pathway.[3]

-

Oxidative Deamination: Tyramine is then converted to 4-hydroxyphenylacetaldehyde (4-HPAA) through the action of a tyramine oxidase (TYO) or a similar primary-amine oxidase.[6][3]

-

Reduction: The intermediate 4-HPAA is subsequently reduced to tyrosol by an aryl-alcohol dehydrogenase (ADH) or a specific 4-hydroxyphenylacetaldehyde reductase (4HPAR) .[6][3]

References

- 1. Salidroside - Wikipedia [en.wikipedia.org]

- 2. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase | PLOS One [journals.plos.org]

- 4. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A tyrosine decarboxylase catalyzes the initial reaction of the salidroside biosynthesis pathway in Rhodiola sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Total Synthesis of Salidroside: A Comprehensive Technical Guide

An in-depth exploration of the chemical, enzymatic, and biosynthetic methodologies for the production of Salidroside, a phenylethanoid glycoside of significant therapeutic interest. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of synthetic strategies, experimental protocols, and comparative data to inform research and development efforts.

Introduction

Salidroside, a primary active constituent of Rhodiola rosea, has garnered substantial attention for its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-fatigue, and anti-depressant effects. The increasing demand for high-purity salidroside for clinical and research purposes has spurred the development of various synthetic approaches to overcome the limitations of natural extraction, which is often hampered by low yields and resource scarcity. This document provides a comprehensive technical overview of the principal methodologies for the total synthesis of salidroside, encompassing traditional chemical synthesis, enzymatic catalysis, and modern biosynthetic routes using engineered microorganisms.

Chemical Synthesis Methodologies

The chemical synthesis of salidroside primarily involves the glycosylation of a tyrosol derivative with a protected glucose moiety. The key challenge lies in achieving stereoselective glycosylation to obtain the desired β-anomer. Two classical methods, the Koenigs-Knorr and Helferich reactions, have been widely employed and modified for this purpose.

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry and has been extensively applied to the synthesis of salidroside.[1] This method typically involves the reaction of a glycosyl halide donor, such as acetobromoglucose, with an alcohol acceptor, in this case, a protected tyrosol derivative, in the presence of a promoter, commonly a silver or mercury salt.[1] The use of a participating protecting group, such as an acetyl group, at the C-2 position of the glucose donor directs the stereochemical outcome towards the desired 1,2-trans-glycoside (β-anomer) through anchimeric assistance.[1]

A general workflow for the Koenigs-Knorr synthesis of salidroside is depicted below:

Figure 1: General workflow for the Koenigs-Knorr synthesis of salidroside.

A synthesis of salidroside with a reported total yield of 56.49% and purity exceeding 99.5% involves the glycosylation of 4-hydroxyphenethyl alcohol with a protected glucose derivative, followed by deprotection under basic conditions.[2] While the specific detailed protocol from a primary research article is not available in the provided search results, a general procedure based on the principles of the Koenigs-Knorr reaction can be outlined. In a typical procedure, tyrosol is first protected, for instance, by benzylation of the phenolic hydroxyl group. The protected tyrosol is then reacted with acetobromoglucose in an aprotic solvent in the presence of a silver salt promoter, such as silver carbonate. The reaction mixture is stirred at room temperature until the starting materials are consumed. The resulting protected salidroside is then isolated and subjected to deprotection, which involves the removal of the acetyl groups from the glucose moiety (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation) and the protecting group from the tyrosol moiety (e.g., by catalytic hydrogenation to remove a benzyl group).

Lewis Acid-Catalyzed Glycosylation

Modifications to the classical glycosylation methods often involve the use of Lewis acids as catalysts, which can offer advantages in terms of cost and environmental impact compared to heavy metal promoters. For instance, a method utilizing a Lewis acid and a magnesium halide as a catalyst for the reaction between fully acetylated glucose and 4-benzoxyphenyl ethanol has been reported to achieve an overall yield of 63%.[3] This approach is noted for its simple process and cost-effectiveness, making it suitable for larger-scale production.[3]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for salidroside production. This approach utilizes glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.

Glycosyltransferases in Salidroside Synthesis

UDP-glycosyltransferases (UGTs) are key enzymes in the biosynthesis of salidroside in Rhodiola species.[4] Several UGTs have been identified and characterized for their ability to catalyze the glycosylation of tyrosol to form salidroside. For example, UGT72B14 from Rhodiola sachalinensis has been shown to have a high level of activity for salidroside production. The enzymatic reaction involves the transfer of glucose from uridine diphosphate glucose (UDPG) to the hydroxyl group of tyrosol.

A simplified representation of the enzymatic synthesis is as follows:

Figure 2: Enzymatic synthesis of salidroside catalyzed by a UDP-glycosyltransferase.

Biosynthesis in Engineered Microorganisms

Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has emerged as a promising and sustainable platform for the de novo production of salidroside from simple carbon sources like glucose.

Biosynthesis in Saccharomyces cerevisiae

Saccharomyces cerevisiae (yeast) has been successfully engineered to produce high titers of salidroside. The general strategy involves introducing and optimizing a biosynthetic pathway that converts a central metabolite into salidroside. This typically includes the overexpression of genes involved in the synthesis of the precursor L-tyrosine, the conversion of L-tyrosine to tyrosol, and the final glycosylation of tyrosol to salidroside.

A multi-modular engineering strategy in S. cerevisiae has been reported to achieve a salidroside titer of 26.55 g/L in a 5-liter bioreactor, which is the highest reported titer to date.[5] This strategy involved:

-

Module 1: Alleviation of feedback inhibition in the aromatic amino acid pathway.

-

Module 2: Rewiring of the precursor pathway to enhance the supply of erythrose-4-phosphate and phosphoenolpyruvate.

-

Module 3: Adjustment of the shikimate pathway and L-tyrosine branch .

-

Module 4: Deletion of competing pathways .

-

Module 5: Optimization of tyrosol glycosylation by expressing a suitable UDP-glycosyltransferase.[5]

The biosynthetic pathway in engineered yeast can be visualized as follows:

Figure 3: Simplified biosynthetic pathway for salidroside production in engineered S. cerevisiae.

For high-titer production of salidroside, a fed-batch fermentation strategy is typically employed. The following is a representative protocol based on published methods:[5]

-

Seed Culture Preparation: A single colony of the engineered S. cerevisiae strain is inoculated into a seed medium (e.g., YPD medium) and incubated at 30°C with shaking until the optical density at 600 nm (OD600) reaches a specified value.

-

Bioreactor Inoculation: The seed culture is used to inoculate a bioreactor containing a defined fermentation medium.

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH. The dissolved oxygen level is maintained by adjusting the agitation speed and aeration rate.

-

Feeding Strategy: A concentrated glucose solution is fed into the bioreactor to maintain a low glucose concentration, which helps to avoid the Crabtree effect and maximize product yield.

-

Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD600) and the concentrations of glucose, ethanol, and salidroside using techniques like HPLC.

Biosynthesis in Escherichia coli

E. coli has also been engineered for the de novo synthesis of salidroside. The strategies are similar to those used in yeast, involving the introduction of heterologous genes to establish a pathway from a central metabolite to salidroside. For example, the introduction of genes for converting L-tyrosine to tyrosol and a subsequent glycosyltransferase has enabled salidroside production in E. coli.[6]

Purification of Salidroside from Fermentation Broth

The recovery and purification of salidroside from the fermentation broth is a critical downstream process. A common method involves the use of macroporous adsorbent resins.

A typical purification protocol involves the following steps:[7][8]

-

Pre-treatment of Fermentation Broth: The fermentation broth is centrifuged to remove the microbial cells, and the supernatant is collected.

-

Adsorption: The supernatant is loaded onto a column packed with a suitable macroporous resin (e.g., SP825).

-

Washing: The resin is washed with water to remove unbound impurities.

-

Elution: The adsorbed salidroside is eluted from the resin using an ethanol-water mixture with a specific ethanol concentration.

-

Concentration and Drying: The eluate containing salidroside is concentrated under reduced pressure and then dried to obtain the final product.

Quantitative Data Summary

The following tables summarize the quantitative data from various salidroside synthesis methodologies.

Table 1: Chemical Synthesis of Salidroside

| Method | Starting Materials | Catalyst/Promoter | Overall Yield (%) | Purity (%) | Reference |

| Glycosylation/Deprotection | 4-hydroxyphenethyl alcohol, protected glucose | Basic conditions | 56.49 | >99.5 | [2] |

| Lewis Acid-Catalyzed | Fully acetylated glucose, 4-benzoxyphenyl ethanol | Lewis acid, Magnesium halide | 63 | Not reported | [3] |

| Koenigs-Knorr | Tyrosol, Acetobromoglucose | Not specified | 20 | Not reported | [3] |

Table 2: Biosynthesis of Salidroside in Engineered Microorganisms

| Microorganism | Key Engineered Features | Fermentation Mode | Titer (g/L) | Reference |

| Saccharomyces cerevisiae | Multi-modular engineering | Fed-batch | 26.55 | [5] |

| Saccharomyces cerevisiae | Overexpression of AAS and UGTs | Fed-batch | 0.732 | [9][10] |

| Escherichia coli | Expression of ARO10, ADHs, and UGT73B6 | Shake flask | 0.0569 | [6][11] |

Conclusion

The total synthesis of salidroside has evolved significantly, with methodologies spanning chemical, enzymatic, and biosynthetic approaches. While chemical synthesis offers established routes, the yields can be variable, and the processes may involve harsh reagents. Enzymatic synthesis provides a highly selective and green alternative. Biosynthesis in engineered microorganisms, particularly S. cerevisiae, has demonstrated remarkable potential for high-titer, sustainable, and scalable production of salidroside. The choice of the optimal synthesis strategy will depend on factors such as the desired scale of production, purity requirements, cost considerations, and environmental impact. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working towards the efficient and sustainable production of this therapeutically important natural product.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. separation-of-salidroside-from-the-fermentation-broth-of-engineered-escherichia-coli-using-macroporous-adsorbent-resins - Ask this paper | Bohrium [bohrium.com]

- 8. Method for extracting rhodioside in purification fermentation liquid by using macroporous absorbent resin - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Production of Salidroside from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of salidroside in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Salidroside

An In-depth Technical Guide to the Physical and Chemical Properties of Salidroside

Introduction

Salidroside, a potent phenylpropanoid glycoside, is a primary active constituent isolated from various species of the Rhodiola genus, particularly Rhodiola rosea.[1][2][3] Also known as rhodioloside, it is the glucoside of tyrosol.[2] This compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its analysis, and a review of its key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Salidroside is a white, crystalline solid.[5][6] Its fundamental properties are crucial for its extraction, purification, formulation, and mechanism of action studies.

General and Chemical Properties

The chemical identity of Salidroside is well-established, with a defined molecular structure and weight.

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | [7] |

| Synonyms | Rhodioloside, 2-(4-Hydroxyphenyl)ethyl β-D-glucopyranoside, p-Hydroxyphenethyl glucopyranoside | [6][7][8] |

| CAS Number | 10338-51-9 | [5][6][8][9] |

| Molecular Formula | C₁₄H₂₀O₇ | [5][6][8][9] |

| Molecular Weight | 300.30 g/mol | [5][7][8][10] |

Physical and Physicochemical Properties

These properties are essential for handling, storage, and formulation development.

| Property | Value | Reference |

| Appearance | White fine powder / Crystalline solid | [5][6] |

| Melting Point | 158 - 165 °C | [5] |

| Optical Rotation | [α]D²⁰ = -26 ± 1° (c = 0.5 in H₂O) | [5] |

| Purity (Typical) | ≥97% (HPLC) | [6][8] |

| Storage | 2 - 8 °C (Short-term), -20°C (Long-term) | [5][6] |

Solubility Data

Solubility is a critical parameter for both in vitro and in vivo experimental design.

| Solvent | Solubility | Reference |

| DMSO | ~20 mg/mL | [6][8] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6][8] |

| Ethanol | ~3 - 4 mg/mL | [6][8][10] |

| Water | 60 mg/mL | [10] |

| PBS (pH 7.2) | ~10 mg/mL | [6][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of Salidroside.

| Technique | Key Data Points | Reference |

| ¹³C NMR | Instrument: Varian XL-100. Data available in public databases. | [7] |

| ¹H NMR | Characteristic signals in the aromatic region at δ 7.16 ppm. | [11] |

| LC-MS/MS | Precursor Ion [M-H]⁻: m/z 299.0; Fragment Ions: m/z 118.8, 179.0 | [12] |

| UV-Vis | Detection commonly performed at 221 nm or 225 nm. | [13][14] |

| FT-NIR | Spectra in the range of 4000 to 10000 cm⁻¹ used for quantitative analysis. | [15][16][17] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol for Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and quantity of Salidroside in extracts and final products.

-

Objective: To quantify Salidroside in a given sample.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Nova-Pak C18 or equivalent reversed-phase column.[14]

-

Mobile Phase: Isocratic mixture of 6.5% methanol in water.[14] For gradient elution, a system of water and acetonitrile can be used, with the acetonitrile concentration increasing from 2.5% to 100% over 14 minutes.[13]

-

Flow Rate: 0.6 mL/min.[13]

-

Column Temperature: 75°C.[13]

-

Injection Volume: 2-10 µL.[13]

-

Procedure:

-

Standard Preparation: Prepare a stock solution of Salidroside reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-700 µg/mL).[18]

-

Sample Preparation: Dissolve the extract or sample in the mobile phase, filter through a 0.45 µm filter, and place in an autosampler vial.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the Salidroside peak by comparing its retention time with the standard. Calculate the concentration in the sample using the linear regression equation derived from the calibration curve.[18]

-

Protocol for Quantification in Biological Matrices by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying Salidroside and its metabolites in complex biological samples like plasma or tissue.[12][19]

-

Objective: To determine the concentration of Salidroside in rat plasma.

-

Instrumentation: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source coupled to an LC system.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Procedure:

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma, add an internal standard (e.g., paracetamol) and 300 µL of methanol to precipitate proteins.[19]

-

Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 10 min).

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.[19]

-

Analysis: Inject the prepared sample into the LC-MS/MS system and acquire data using the specified MRM transitions.

-

Quantification: Calculate the concentration based on the peak area ratio of Salidroside to the internal standard against a calibration curve prepared in the same biological matrix.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflows

The analysis of Salidroside often involves a multi-step process from extraction to quantification. The following diagram illustrates a supercritical fluid extraction (SFE) and analysis workflow, a modern and efficient method for natural product analysis.[20][21]

Caption: Supercritical fluid workflow for Salidroside extraction and analysis.

Biological Signaling Pathways

Salidroside exerts its therapeutic effects by modulating various intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are particularly well-documented.

AMPK/NF-κB/NLRP3 Signaling Pathway

Salidroside has been shown to ameliorate endothelial inflammation and oxidative stress, in part by activating the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the pro-inflammatory NF-κB and NLRP3 inflammasome pathways.[22]

Caption: Salidroside inhibits inflammation via the AMPK/NF-κB/NLRP3 pathway.

Nrf2 and JAK2/STAT3 Signaling Pathways

Salidroside also provides protection against hypoxia-induced hepatic injury by activating the antioxidant Nrf2 pathway while simultaneously inhibiting the pro-inflammatory JAK2/STAT3 signaling cascade.[1][23]

Caption: Salidroside's dual action on Nrf2 and JAK2/STAT3 pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Salidroside - Wikipedia [en.wikipedia.org]

- 3. Salidroside | 10338-51-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Salidroside | C14H20O7 | CID 159278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Salidroside CAS#: 10338-51-9 [m.chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Salidroside and p-Tyrosol in the Traditional Tibetan Medicine Rhodiola crenulata by Fourier Transform Near-Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. mdpi.com [mdpi.com]

- 19. An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 21. A supercritical fluid workflow for the quality assessment of herbal drugs and commercial preparations from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Salidroside ameliorates endothelial inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway in AGEs-induced HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Salidroside (CAS No. 10338-51-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylpropanoid glycoside with the CAS number 10338-51-9, is a prominent bioactive compound isolated from Rhodiola species. It has garnered significant scientific interest due to its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic effects. This technical guide provides an in-depth overview of Salidroside, focusing on its physicochemical properties, pharmacokinetics, and mechanisms of action. Detailed experimental protocols for its analysis and evaluation, along with visualizations of key signaling pathways, are presented to facilitate further research and drug development endeavors.

Physicochemical Properties

Salidroside is a white, crystalline solid.[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, formulation, and analysis.

| Property | Value | References |

| CAS Number | 10338-51-9 | [1][2][3][][5] |

| Molecular Formula | C₁₄H₂₀O₇ | [2][3][] |

| Molecular Weight | 300.30 g/mol | [2][3][] |

| Melting Point | 159-160 °C | [3][] |

| Boiling Point | 549.5 ± 50.0 °C (Predicted) | [2][] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [] |

| Appearance | White fine powder/solid | [1][3] |

| Solubility | ||

| DMSO | ≥30 mg/mL | |

| Water | Soluble | |

| Methanol | Soluble (Slightly) | [] |

| Pyridine | Soluble (Slightly) | [] |

Pharmacokinetics

Understanding the pharmacokinetic profile of Salidroside is crucial for designing in vivo studies and for its potential clinical applications. Salidroside is generally characterized by rapid absorption and elimination.[6] Its bioavailability can vary depending on the administration route and dose.[6]

| Species | Route | Dose | Cmax | Tmax | AUC (0-t) | Absolute Bioavailability | References |

| Rat | Oral | 4.44 mg/kg | - | ~0.5 h | - | 32.1% - 98% | [6] |

| Rat | Oral | 15 g/kg (extract) | 3,386 ± 2,138 ng/mL | 0.56 ± 0.21 h | 16,146 ± 6,558 ng·h/mL | - | [7] |

| Rat | i.v. | 7.5 mg/kg | - | - | 300.48 ± 36.73 µg·min/L | - | [8] |

| Rat | i.v. | 15 mg/kg | - | - | 514.51 ± 134.99 µg·min/L | - | [8] |

| Rat | i.v. | 30 mg/kg | - | - | 1036.64 ± 101.67 µg·min/L | - | [8] |

| Rat | i.g. | 100 mg/kg | - | - | - | 23.80% (urinary excretion) | [9] |

| Dog | i.v. | 75 mg/kg | 96.16 ± 8.59 µg/mL | - | 180.3 ± 30.6 µg·h/mL | - | [10] |

Biological Activities and Mechanisms of Action

Salidroside exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Neuroprotection

Salidroside has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders.[11] In SH-SY5Y human neuroblastoma cells, pretreatment with Salidroside (25-100 µM) for 24 hours concentration-dependently prevented the decrease in cell viability induced by MPP+ (500 µM).[] It also protects these cells from beta-amyloid-induced oxidative stress and apoptosis.[12] In animal models of cerebral ischemia/reperfusion, dosages of 20-80 mg/kg have been shown to ameliorate neurobehavioral impairment.[13]

Anti-Inflammatory Activity

Salidroside exerts potent anti-inflammatory effects by targeting key inflammatory pathways. In mouse models, doses of 83 µM/kg and 166 µM/kg have been shown to have anti-inflammatory effects.[14]

Antioxidant Activity

The antioxidant properties of Salidroside are central to many of its therapeutic effects. It can directly scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.

Key Signaling Pathways

Salidroside is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15][16] Activation of AMPK by Salidroside contributes to its beneficial effects on metabolism and cell survival.[15] Salidroside treatment (0.1, 1, 10 µM) can increase the cellular AMP/ATP ratio, which is a primary mechanism for AMPK activation.[15]

Salidroside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical defense mechanism against oxidative stress.[17][18] Upon activation by Salidroside, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17][19]

Salidroside has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammation.[20] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[20]

Experimental Protocols

Quantification of Salidroside in Biological Samples by HPLC

This protocol outlines a general method for the quantification of Salidroside in plasma or serum using High-Performance Liquid Chromatography (HPLC) with UV detection.

4.1.1. Materials and Reagents

-

Salidroside reference standard

-

Internal Standard (IS), e.g., caffeine[21]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine

-

Glacial acetic acid

-

Perchloric acid

-

Biological plasma/serum samples

4.1.2. Sample Preparation [21]

-

To 0.5 mL of serum, add an appropriate amount of internal standard solution.

-

Add perchloric acid to precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Inject a 10 µL aliquot into the HPLC system.

4.1.3. HPLC Conditions [21]

-

Column: C18 column (e.g., SHIMADZU C18)

-

Mobile Phase: Acetonitrile:Water:Triethylamine:Glacial Acetic Acid (10:90:0.011:0.016, v/v/v/v)

-

Flow Rate: 1.5 mL/min

-

Detection Wavelength: 277 nm

-

Column Temperature: 50 °C

4.1.4. Quantification

-

Construct a calibration curve by plotting the peak area ratio of Salidroside to the internal standard against the concentration of the Salidroside standards.

-

Determine the concentration of Salidroside in the samples from the calibration curve.

Western Blot Analysis of Salidroside-Induced Protein Phosphorylation

This protocol provides a general framework for assessing the effect of Salidroside on the phosphorylation of key signaling proteins, such as AMPK.

4.2.1. Materials and Reagents

-

Cell culture medium and supplements

-

Salidroside

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

4.2.2. Procedure

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of Salidroside for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Experimental Workflow for Assessing Neuroprotective Effects of Salidroside

Conclusion

Salidroside (CAS No. 10338-51-9) is a multifaceted natural compound with significant therapeutic potential, particularly in the realms of neuroprotection, anti-inflammation, and metabolic regulation. Its well-characterized physicochemical properties and growing body of pharmacokinetic data provide a solid foundation for its development as a therapeutic agent. The elucidation of its mechanisms of action, centered around the modulation of key signaling pathways such as AMPK, Nrf2, and NF-κB, offers clear targets for further investigation and drug design. The experimental protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating standardized and robust investigations into the promising pharmacological activities of Salidroside. Further preclinical and clinical studies are warranted to fully translate the therapeutic potential of this remarkable compound into clinical practice.

References

- 1. Salidroside, 250 mg, CAS No. 10338-51-9 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 2. biosynth.com [biosynth.com]

- 3. Salidroside(P) | CAS 10338-51-9 | LGC Standards [lgcstandards.com]

- 5. Salidroside, 250 mg, CAS No. 10338-51-9 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 9. The Metabolism of Salidroside to Its Aglycone p-Tyrosol in Rats following the Administration of Salidroside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an HPLC method for the determination of salidroside in beagle dog plasma after administration of salidroside injection: application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salidroside Improves Antibiotic-Induced Gut Microbiota Disturbance and Low Levels of Short-Chain Fatty Acids in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of Salidroside: A Technical Guide

Introduction

Salidroside, a phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, has emerged as a compound of significant interest in biomedical research. Possessing a broad spectrum of pharmacological properties, salidroside has been investigated for its potential therapeutic applications in a variety of diseases. This technical guide provides a comprehensive overview of the foundational research on the biological activities of salidroside, with a focus on its anti-cancer, neuroprotective, anti-inflammatory, and anti-aging effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Anti-Cancer Activity

Salidroside exhibits potent anti-proliferative properties in various cancer cell lines by inducing apoptosis and autophagy.[1][2] Its anti-tumor mechanisms involve the modulation of several key signaling pathways, leading to cell cycle arrest and inhibition of cancer cell growth, migration, and invasion.[3][4][5]

Quantitative Data on Anti-Cancer Effects

| Cancer Type | Cell Line | Effect | Concentration/Dose | Key Findings | Reference |

| Colorectal Cancer | HT29 | Inhibition of proliferation | Dose-dependent | Induces apoptosis and autophagy. | [1] |

| Colorectal Cancer | HT29 | Inhibition of PI3K, Akt, and mTOR phosphorylation | 0.5, 1, and 2 mM for 48h | Suppresses the PI3K/Akt/mTOR signaling pathway. | [2] |

| Breast Cancer | MCF-7 | Inhibition of proliferation, colony formation, migration, and invasion | Various concentrations | Induces apoptosis and G0/G1 cell cycle arrest. | [3] |

| Gastric Cancer | AGS | Inhibition of growth | Concentration-dependent | Induces apoptosis and protective autophagy via the PI3K/Akt/mTOR pathway. | [6] |

| Gastric Cancer | BGC-823 | Inhibition of proliferation | Dose-dependent | Promotes apoptosis and autophagy via the MAPK signaling pathway. | [7] |

| Ovarian Cancer | CAOV3, SKOV3 | Reduced viability, clone formation, migration, and invasion | Not specified | Inhibits glycolysis via the STAT3/c-Myc pathway. | [8] |

| Melanoma | B16F10 | Inhibition of melanin synthesis and growth | Not specified | Inhibits the PI3K/Akt/mTOR pathway. | [9] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay) [2]

-

Seed human colorectal cancer HT29 cells in 96-well plates.

-

Treat the cells with various concentrations of salidroside (e.g., 0.5, 1, and 2 mM) for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Western Blot Analysis for Signaling Pathway Proteins [2]

-

Treat cancer cells (e.g., HT29) with salidroside at desired concentrations and time points.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry analysis.

Signaling Pathways in Anti-Cancer Activity

Caption: Salidroside's anti-cancer signaling pathways.

Neuroprotective Activity

Salidroside demonstrates significant neuroprotective effects against various neurological insults, including cerebral ischemic injury and neurodegenerative diseases.[10][11] Its mechanisms of action involve alleviating calcium overload, reducing oxidative stress, and inhibiting apoptosis.[10]

Quantitative Data on Neuroprotective Effects

| Model | Measurement | Treatment | Result | Reference |

| Permanent middle cerebral artery occlusion (pMCAO) in rats | Neurological deficit score | SHPL-49 (Salidroside derivative) | Reduced neurological deficit | [10] |

| pMCAO in rats | Cerebral infarct volume | SHPL-49 | Alleviated cerebral infarct volume | [10] |

| Oxygen and glucose deprivation (OGD) in PC-12 cells | Reactive oxygen species (ROS) production | SHPL-49 | Significantly reduced ROS production | [10] |

| OGD in PC-12 cells | Superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) levels | SHPL-49 | Increased levels of antioxidant enzymes | [10] |

| Aβ1-42-induced Alzheimer's disease mice | Neuronal ferroptosis | Salidroside | Alleviated neuronal ferroptosis | [12] |

Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model [10]

-

Anesthetize rats (e.g., with chloral hydrate).

-

Expose the common carotid artery, external carotid artery, and internal carotid artery.

-

Insert a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.

-

Confirm the occlusion and suture the incision.

-

Administer salidroside or its derivatives at specified doses and time points post-occlusion.

-

Evaluate neurological deficits and infarct volume at the end of the experiment.

Measurement of Reactive Oxygen Species (ROS) [10]

-

Culture cells (e.g., PC-12) and induce injury (e.g., oxygen-glucose deprivation).

-

Treat cells with salidroside.

-

Load the cells with a fluorescent ROS probe (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer to quantify intracellular ROS levels.

Signaling Pathways in Neuroprotection

References

- 1. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. Salidroside exerts anti-tumor effects in ovarian cancer by inhibiting STAT3/c-Myc pathway-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salidroside inhibits melanin synthesis and melanoma growth via mTOR and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-pathway neuroprotective effects of a novel salidroside derivative SHPL-49 against acute cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

early in vitro studies of Salidroside effects

An In-Depth Technical Guide to Early In Vitro Studies of Salidroside's Effects

Introduction